molecular formula C8H13N5O B13639703 2-(Cyclopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide

2-(Cyclopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide

Katalognummer: B13639703
Molekulargewicht: 195.22 g/mol
InChI-Schlüssel: USLSMKYOEVBLEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide is a compound that features a cyclopropylamino group and a 1,2,4-triazole ring

Vorbereitungsmethoden

The synthesis of 2-(Cyclopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide typically involves the reaction of cyclopropylamine with a suitable precursor containing the 1,2,4-triazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

2-(Cyclopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-(Cyclopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Cyclopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The specific pathways involved depend on the context of its application, whether in biological systems or material science.

Vergleich Mit ähnlichen Verbindungen

2-(Cyclopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide can be compared with other similar compounds, such as:

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound also contains a 1,2,4-triazole ring but differs in its overall structure and applications.

    2-(1H-1,2,4-triazol-1-yl)terephthalic acid: Another compound with a 1,2,4-triazole ring, used in different contexts compared to this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H13N5O

Molekulargewicht

195.22 g/mol

IUPAC-Name

2-(cyclopropylamino)-3-(1,2,4-triazol-1-yl)propanamide

InChI

InChI=1S/C8H13N5O/c9-8(14)7(12-6-1-2-6)3-13-5-10-4-11-13/h4-7,12H,1-3H2,(H2,9,14)

InChI-Schlüssel

USLSMKYOEVBLEQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NC(CN2C=NC=N2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.